6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C22H23N5O2S2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
6-benzhydryl-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H23N5O2S2/c1-31(28,29)26-14-12-18(13-15-26)20-23-24-22-27(20)25-21(30-22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
InChI Key |
WBMNAJBYBGCMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heterocyclic Core
The core heterocycle, triazolo[3,4-b]thiadiazole , is predominantly synthesized through cyclization of hydrazine derivatives with carbon disulfide and appropriate nitrile or amidine precursors.
Functionalization to Introduce Diphenylmethyl Group
The diphenylmethyl group is incorporated via nucleophilic substitution at a suitable electrophilic site on the heterocycle, often facilitated by prior halogenation.
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| 3 | Halogenation (e.g., chlorination) | N-chlorosuccinimide (NCS) | Typical halogenation protocols |
| 4 | Nucleophilic substitution with diphenylmethyl halide | Diphenylmethyl chloride or bromide + base | Standard alkylation procedures |
Attachment of the Piperidinyl and Methylsulfonyl Groups
The piperidinyl moiety bearing the methylsulfonyl group is introduced via nucleophilic substitution or amidation.
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| 5 | Nucleophilic substitution at nitrogen | Piperidin-4-amine + activated heterocycle | Typical substitution reactions |
| 6 | Sulfonylation of piperidine | Methylsulfonyl chloride + base | Common sulfonylation protocols |
Summary of the Synthesis Pathway
| Stage | Key Reaction | Typical Reagents | Purpose |
|---|---|---|---|
| Ring construction | Cyclization of hydrazine derivatives | Hydrazine hydrate, CS₂ | Form heterocyclic core |
| Functionalization | Halogenation | NCS or NBS | Activate site for substitution |
| Substituent attachment | Alkylation or nucleophilic substitution | Diphenylmethyl halides | Add diphenylmethyl group |
| Final modification | Sulfonylation | Methylsulfonyl chloride | Introduce methylsulfonyl group |
Chemical Reactions Analysis
Types of Reactions
6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzhydryl and piperidinyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Diphenylmethyl vs.
- Methylsulfonyl-Piperidine vs. Indole or Amine Groups : The 3-position methylsulfonyl-piperidine moiety may confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to indole () or amine-substituted analogs .
Pharmacological Activities
Anti-Inflammatory and Analgesic Activity
- Target Compound: No direct data provided in evidence, but structurally similar 4a and 4c () showed 70–80% inhibition of carrageenan-induced edema and 50–60% reduction in pain response (acetic acid writhing test). The methylsulfonyl group may enhance COX-2 selectivity over COX-1, reducing gastrointestinal toxicity compared to non-sulfonylated analogs .
- Comparison with 8a–b () : Compounds with spirocyclic ketones (e.g., 8a) exhibited TNF-α inhibition (IC₅₀ = 1.2–3.5 μM) , suggesting the target compound’s piperidine group could modulate cytokine pathways differently.
Anticancer Activity
- CPNT (): Demonstrated 52% tumor growth inhibition in Ehrlich ascitic carcinoma at 50 mg/kg, with minimal hepatic toxicity. The target compound’s diphenylmethyl group may enhance apoptosis via Bcl-2 modulation, similar to fused triazolo-thiadiazoles in .
- FPNT () : Fluorophenyl analogs showed reduced lipid peroxidation , indicating the target compound’s methylsulfonyl group could further mitigate oxidative stress in cancer cells.
Antimicrobial Activity
- 5a–l () : Indole-substituted analogs exhibited MIC = 2–8 μg/mL against S. aureus and E. coli. The target compound’s piperidine moiety may improve Gram-negative penetration compared to bulky indole groups.
- 14a–d () : Dibromophenyl-substituted compounds showed fungicidal activity at 10 μM , suggesting halogenation is critical for antifungal action, which the target compound lacks.
Toxicity Profiles
- 4a and 4c () : Showed <10% ulcerogenicity in rat models, superior to NSAIDs like indomethacin (40–50%). The target compound’s sulfonamide group may further reduce renal toxicity.
- CPNT () : Caused mild hepatic inflammation at 50 mg/kg, suggesting the target compound’s diphenylmethyl group requires dose optimization for safety.
Biological Activity
The compound 6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole and thiadiazole rings. The method often begins with the reaction of substituted phenyl compounds with thiocarbohydrazide followed by cyclization to form the desired heterocycles.
Research indicates that this compound acts as an orexin type 2 receptor agonist , which is significant for therapeutic applications in sleep disorders and obesity management. The orexin system is crucial in regulating arousal and appetite, making it a target for drug development .
Antifungal Activity
In a study evaluating various derivatives of triazoles and thiadiazoles, compounds similar to this compound exhibited antifungal properties against strains such as Candida albicans and Candida glabrata. The mechanism likely involves disruption of fungal cell wall synthesis or function .
Antitumor Potential
Preliminary screening has suggested that derivatives of this compound may possess antitumor activity . Compounds containing similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Study 1: Orexin Receptor Agonism
A recent patent highlighted the agonistic effects of this compound on orexin receptors. This study demonstrated its potential in enhancing wakefulness and reducing food intake in animal models .
Study 2: Antifungal Efficacy
In a comparative study of antifungal agents, derivatives related to this compound were tested against multiple Candida strains. Results indicated a significant reduction in fungal viability at specific concentrations, suggesting a promising avenue for treatment .
Research Findings
| Activity Type | Target Organism/Process | Result/Effect |
|---|---|---|
| Orexin Receptor | Orexin Type 2 | Agonist activity enhancing wakefulness |
| Antifungal | Candida albicans | Significant antifungal activity |
| Antitumor | Cancer Cell Lines | Induced apoptosis |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
